molecular formula C16H12ClN3O2 B176175 N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine CAS No. 150450-53-6

N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine

Cat. No. B176175
CAS RN: 150450-53-6
M. Wt: 313.74 g/mol
InChI Key: CNODHOSDWZLJGA-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine” is a complex organic compound. The “1,3-benzodioxol-5-ylmethyl” part suggests the presence of a benzodioxole ring, which is a type of aromatic ether . The “6-chloro-4-quinazolinamine” part indicates a quinazoline ring, which is a type of heterocyclic compound, with a chlorine atom and an amine group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of benzodioxole and quinazoline rings. These rings are likely connected by a single bond through the nitrogen atom of the amine group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxole and quinazoline rings, as well as the chlorine atom and the amine group . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the presence of the chlorine atom might increase its density and boiling point compared to similar compounds without a chlorine atom.

Scientific Research Applications

Phosphorus Adsorption

MBCQ has been used in the study of dynamic adsorption characteristics of phosphorus . The research was conducted to investigate the influences of particle size, initial phosphorus concentration, flow rate, and column height on the breakthrough curve. The results showed that the static adsorption properties of different particles varied and that 3-millimeter particles were optimal .

Water Treatment

The same study also highlighted the potential use of MBCQ in water treatment. The breakthrough time positively correlated with column height and negatively correlated with initial phosphorus concentration, flow rate, and particle size . This suggests that MBCQ could be an effective material for removing phosphorus from wastewater, thereby preventing water eutrophication.

Biochar Microspheres

MBCQ has been used in the preparation of biochar microspheres . These microspheres were prepared by the sol–gel method using powdery biochar from Hydrocotyle vulgaris as raw material and sodium alginate as a granular carrier . This application could be beneficial in environmental science and technology.

Chemical Research

MBCQ is also used in chemical research. For instance, it has been used in the synthesis of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, an analogue of capsaicin . This suggests that MBCQ could be a valuable compound in the development of new chemical entities.

Radiosynthesis

MBCQ has been used in radiosynthesis. N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ([11C]MBDB) was prepared by methylation of the demethyl precursor BDB with [11C]CHI . This application could be beneficial in the field of nuclear medicine and radiopharmaceuticals.

Pharmaceutical Research

MBCQ is used in pharmaceutical research. For instance, it has been used in the synthesis of N- (1,3-BENZODIOXOL-5-YLMETHYL)-2-PHENYL-4-QUINAZOLINAMINE . This suggests that MBCQ could be a valuable compound in the development of new pharmaceutical entities.

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicological data . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological or pharmacological effects . It could also involve investigating its physical and chemical properties in more detail.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-2-3-13-12(6-11)16(20-8-19-13)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNODHOSDWZLJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425013
Record name N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150450-53-6
Record name N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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